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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

Cat. No.: S607840

Pharmacological Profile Comparison

Parameter Corynantheidine 7-Hydroxymitragynine
Primary Functional p-opioid receptor (MOR) Potent partial agonist at p-opioid receptor
Functional Role antagonist [1] [2] (MOR) [3] [4] [1]

| Receptor Binding Affinity (K;, nM) | MOR: 118 + 11.8 nM [2] KOR: 1910 + 45.0 nM [2] | MOR: 13.5 -
47 nM [4] [1] [5] DOR: 91 - 219 nM [4] [1] [5] KOR: 123 - 188 nM [4] [1] [5] | | In Vitro Functional
Activity | Antagonizes morphine-induced effects [1] | G protein-biased agonist; does not recruit [3-arrestin-2
[6] [4] [5] | | In Vive Antinociception | Information missing | More potent than morphine [7] [4] | | Abuse
Liability | Information missing | High; produces morphine cross-tolerance, elicits withdrawal signs, and is
self-administered [7] [4] [5] | | Respiratory Effects | Information missing | Causes significant, naloxone-

reversible respiratory depression [7] |

Experimental Protocols for Key Findings

To ensure reproducibility for researchers, here are the methodologies from pivotal experiments cited in the

table.

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s607840?utm_src=pdf-body
https://www.smolecule.com/products/s607840?utm_src=pdf-interest
https://www.sciencedirect.com/topics/chemistry/corynantheidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7350276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6598159/
https://www.nature.com/articles/s41598-020-76119-w
https://www.sciencedirect.com/topics/chemistry/corynantheidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7350276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7350276/
https://www.nature.com/articles/s41598-020-76119-w
https://www.sciencedirect.com/topics/chemistry/corynantheidine
https://en.wikipedia.org/wiki/7-Hydroxymitragynine
https://www.nature.com/articles/s41598-020-76119-w
https://www.sciencedirect.com/topics/chemistry/corynantheidine
https://en.wikipedia.org/wiki/7-Hydroxymitragynine
https://www.nature.com/articles/s41598-020-76119-w
https://www.sciencedirect.com/topics/chemistry/corynantheidine
https://en.wikipedia.org/wiki/7-Hydroxymitragynine
https://www.sciencedirect.com/topics/chemistry/corynantheidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC5344672/
https://www.nature.com/articles/s41598-020-76119-w
https://en.wikipedia.org/wiki/7-Hydroxymitragynine
https://www.sciencedirect.com/science/article/abs/pii/S002235652540233X
https://www.nature.com/articles/s41598-020-76119-w
https://www.sciencedirect.com/science/article/abs/pii/S002235652540233X
https://www.nature.com/articles/s41598-020-76119-w
https://en.wikipedia.org/wiki/7-Hydroxymitragynine
https://www.sciencedirect.com/science/article/abs/pii/S002235652540233X
https://www.smolecule.com/products/s607840?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

» Opioid Receptor Binding Assays: The binding affinities (K; values) for both alkaloids are typically
determined using radioligand competitive binding assays on cell lines (e.g., HEK-293) stably
expressing cloned human opioid receptors (MOR, DOR, KOR) [6] [1]. Membrane preparations are
incubated with a radioactive ligand and various concentrations of the test alkaloid. The data is
analyzed to determine the K;, which represents the concentration required to occupy 50% of the
receptors [1].

¢ In Vitro Functional Characterization (G-protein vs. B-arrestin): The G-protein biased agonism of
7-hydroxymitragynine was demonstrated using a [35S]GTPyS binding assay [6]. This assay
measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog in
receptor-containing membranes. Concurrently, a B-arrestin-2 recruitment assay (e.g., using BRET
or FRET techniques) showed a lack of activity for 7-hydroxymitragynine, confirming its functional
selectivity [6] [4].

¢ In Vivo Respiratory Effects: The contrasting respiratory effects were measured using whole-body
plethysmography in rats [7]. Animals are placed in sealed chambers, and parameters like
respiratory frequency, tidal volume, and minute volume are recorded. In this model, 7-
hydroxymitragynine produced dose-dependent respiratory depression, which was significantly
reversed by naloxone administration, confirming an opioid receptor-mediated mechanism [7].

Safety and Abuse Liability Profiles

The divergent functional efficacy of these alkaloids translates into markedly different safety and abuse

potential profiles, a critical consideration for drug development.

¢ 7-Hydroxymitragynine: Despite its G-protein bias, which was initially theorized to improve safety, 7-
hydroxymitragynine maintains high abuse liability [7]. It fully substitutes for morphine in drug
discrimination assays, is self-administered by animals, and produces physical dependence [7] [4].
Crucially, it causes significant, naloxone-reversible respiratory depression, a dangerous side
effect of classical opioids [7]. Its potency and these associated risks are a significant public health
concern, especially in concentrated commercial products [7] [5].

e Corynantheidine: Its role as a functional MOR antagonist [1] [2] suggests a potentially different
utility. By blocking the effects of higher-efficacy agonists, it could theoretically be used to modulate
the effects of other opioid agonists present in kratom or mitigate withdrawal, similar to other partial
agonist/antagonist medications [2]. Its safety profile is less defined, but its antagonistic nature
suggests it lacks the direct respiratory depression risk of agonists.

Signaling Pathway and Functional Relationship
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The following diagram illustrates the opposing actions of these two alkaloids at the p-opioid receptor (MOR)

and the subsequent intracellular signaling events.
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This comparison reveals a clear functional dichotomy between corynantheidine and 7-hydroxymitragynine.
7-Hydroxymitragynine is a potent, G-protein biased MOR agonist with significant abuse potential and
dangerous side effects. In contrast, corynantheidine acts as a MOR antagonist, suggesting a different and

potentially modulating role in the overall effects of kratom.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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